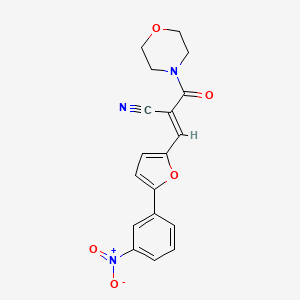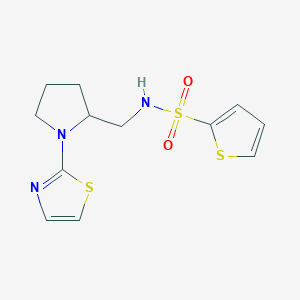
N-((1-(チアゾール-2-イル)ピロリジン-2-イル)メチル)チオフェン-2-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of thiazole, pyrrolidine, and thiophene sulfonamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学的研究の応用
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
作用機序
Target of Action
The primary targets of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide Compounds with similar structures, such as pyrrolidine derivatives, have been found to inhibit cox-2 enzymes .
Mode of Action
The exact mode of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide It’s worth noting that similar compounds, like pyrrolidine derivatives, have shown inhibitory effects on cox-2 enzymes .
Biochemical Pathways
The biochemical pathways affected by N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide Compounds that inhibit cox-2 enzymes, like some pyrrolidine derivatives, can affect the conversion of arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .
Pharmacokinetics
The ADME properties and their impact on the bioavailability of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide It’s known that the introduction of heteroatomic fragments in molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide Similar compounds, like pyrrolidine derivatives, have shown inhibitory effects on cox-2 enzymes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium or copper, and reagents like thiourea and thiophene sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
化学反応の分析
Types of Reactions
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole, pyrrolidine, and thiophene derivatives, such as:
- Thiazole-based compounds: Known for their antimicrobial and anti-inflammatory properties.
- Pyrrolidine-based compounds: Used in drug discovery for their diverse biological activities.
- Thiophene-based compounds: Studied for their anticancer and antiviral activities .
Uniqueness
Its structural complexity allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S3/c16-20(17,11-4-2-7-18-11)14-9-10-3-1-6-15(10)12-13-5-8-19-12/h2,4-5,7-8,10,14H,1,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJLWOKTFZXMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2422118.png)
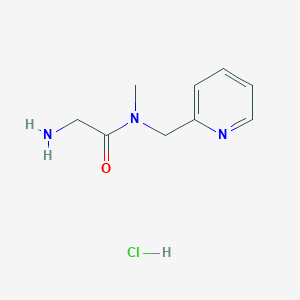

![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2422127.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/new.no-structure.jpg)
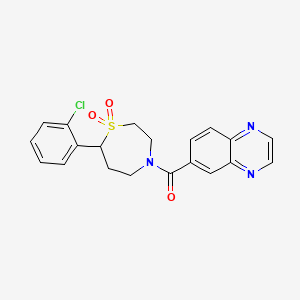
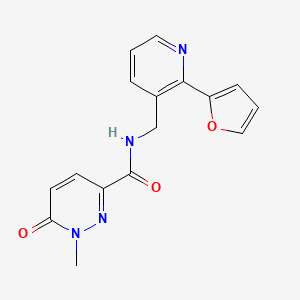

![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methoxybenzamide](/img/structure/B2422134.png)
![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-3-fluoropyridine](/img/structure/B2422135.png)
![3-bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2422137.png)
![tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B2422138.png)
